molecular formula C22H28N2O4S B2514030 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 954640-55-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2514030
CAS No.: 954640-55-2
M. Wt: 416.54
InChI Key: QRQKOBQSHBDBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound with a unique chemical structure that has garnered attention in pharmacological research. This compound belongs to a class of sulfonamides and is characterized by its quinoline core, which is known for various biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C22H26N2O4S
Molecular Weight 398.52 g/mol
LogP 4.4262
Polar Surface Area 46.17 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinoline moiety is known to engage with various enzymes and receptors, influencing biochemical pathways critical for cellular function.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation: Interaction with receptors could alter physiological responses, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • A study demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting folate synthesis .

Neuroprotective Effects

Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms.

Case Studies

  • Study on Anticancer Effects:
    A recent study evaluated the effects of quinoline-based compounds on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Antimicrobial Efficacy:
    Research conducted on sulfonamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotection in Animal Models:
    In animal models of Alzheimer's disease, a related compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential role in neuroprotection.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-4-14-24-21-11-8-19(16-18(21)7-12-22(24)25)23-29(26,27)15-13-17-5-9-20(28-2)10-6-17/h5-6,8-11,16,23H,3-4,7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQKOBQSHBDBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.